molecular formula C14F22O4 B12572524 Peroxide, bis[(undecafluorocyclohexyl)carbonyl] CAS No. 203255-90-7

Peroxide, bis[(undecafluorocyclohexyl)carbonyl]

Cat. No.: B12572524
CAS No.: 203255-90-7
M. Wt: 650.11 g/mol
InChI Key: XWIGYEOZHFHUEH-UHFFFAOYSA-N
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Description

Peroxide, bis[(undecafluorocyclohexyl)carbonyl] is a chemical compound with the molecular formula C14F22O4. It is known for its unique structure, which includes two six-membered rings and multiple fluorine atoms. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peroxide, bis[(undecafluorocyclohexyl)carbonyl] involves the reaction of undecafluorocyclohexyl carbonyl chloride with hydrogen peroxide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the peroxide bond .

Industrial Production Methods

In an industrial setting, the production of Peroxide, bis[(undecafluorocyclohexyl)carbonyl] is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Peroxide, bis[(undecafluorocyclohexyl)carbonyl] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Peroxide, bis[(undecafluorocyclohexyl)carbonyl] include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or hydrocarbons .

Scientific Research Applications

Peroxide, bis[(undecafluorocyclohexyl)carbonyl] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Peroxide, bis[(undecafluorocyclohexyl)carbonyl] exerts its effects involves the formation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

  • Peroxide, bis[(perfluorocyclohexyl)carbonyl]
  • Peroxide, bis[(octafluorocyclohexyl)carbonyl]
  • Peroxide, bis[(hexafluorocyclohexyl)carbonyl]

Uniqueness

Peroxide, bis[(undecafluorocyclohexyl)carbonyl] is unique due to its high fluorine content and the stability of its peroxide bond. This makes it particularly useful in applications requiring strong oxidizing agents and stable intermediates .

Properties

CAS No.

203255-90-7

Molecular Formula

C14F22O4

Molecular Weight

650.11 g/mol

IUPAC Name

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl) 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboperoxoate

InChI

InChI=1S/C14F22O4/c15-3(5(17,18)9(25,26)13(33,34)10(27,28)6(3,19)20)1(37)39-40-2(38)4(16)7(21,22)11(29,30)14(35,36)12(31,32)8(4,23)24

InChI Key

XWIGYEOZHFHUEH-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)OOC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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